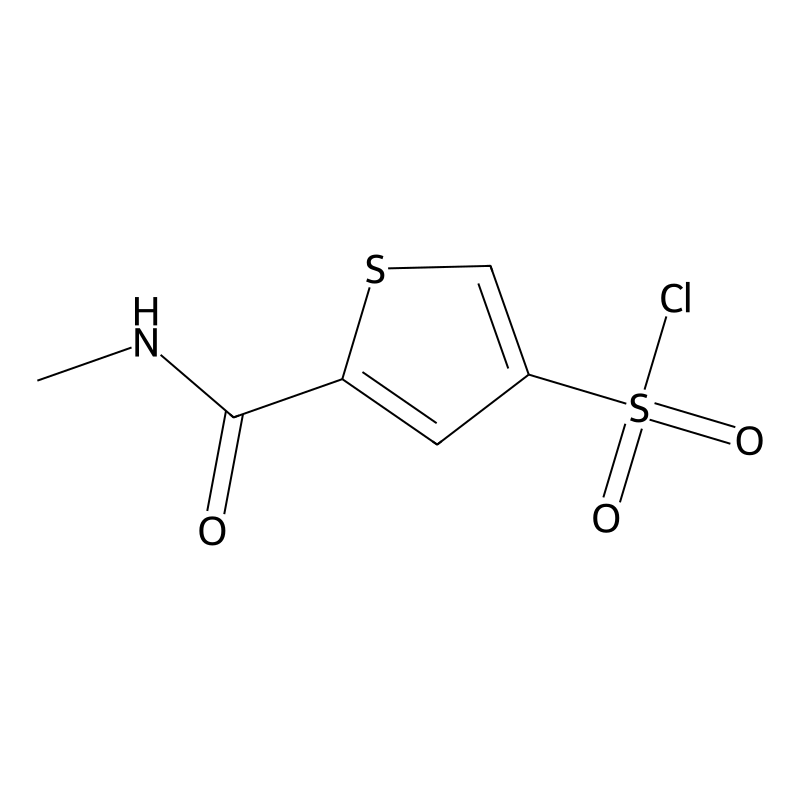5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 239.7 g/mol. This compound is categorized as a sulfonyl chloride, which is characterized by the presence of a sulfonyl group () attached to a chlorine atom. The compound is primarily used in research and development settings and is not intended for consumer use or applications in food or cosmetics .
Physical Properties- Molecular Formula:
- Molecular Weight: 239.7 g/mol
- Purity: Typically around 95%
- Physical State: Solid at room temperature
Due to the lack of specific data, it's important to consider general safety precautions when handling unknown organic compounds. This includes:
- Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
- Working in a well-ventilated fume hood.
- Consulting safety data sheets (SDS) for similar compounds if available.
Example Reactions- Nucleophilic Substitution:where represents a nucleophile.
- Hydrolysis:
The synthesis of 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride typically involves the reaction of thiophene derivatives with sulfonyl chlorides under controlled conditions. A common method may include:
- Starting Materials:
- Thiophene-3-sulfonic acid or its derivatives.
- Methyl isocyanate for introducing the methylcarbamoyl group.
- Procedure:
- React thiophene-3-sulfonic acid with thionyl chloride to form thiophene-3-sulfonyl chloride.
- Subsequently, react with methyl isocyanate to introduce the methylcarbamoyl group.
This multi-step synthesis allows for the formation of the desired compound while ensuring functional groups are preserved.
The unique combination of functional groups in 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride provides distinct reactivity and potential applications compared to these similar compounds.
Due to its reactivity, interaction studies involving 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride often focus on its behavior in various solvents and its reactivity with different nucleophiles. These studies help elucidate its potential applications in drug development and other fields.
Similar Compounds
Several compounds share structural similarities with 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride, including:
- Thiophene-3-sulfonyl chloride
- Lacks the methylcarbamoyl group; used similarly as a sulfonylating agent.
- N-Methylthiophene-3-sulfonamide
- Contains an amide bond instead of a sulfonyl chloride; exhibits different reactivity profiles.
- 4-Methylbenzenesulfonyl chloride
- A non-thiophene analog; commonly used in organic synthesis but lacks thiophene's unique properties.
Comparison TableCompound Name Main Functional Groups
XLogP3
1.2
Wikipedia
5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds
| Compound Name | Main Functional Groups |
XLogP3 1.2
Wikipedia
5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride
Dates
Modify: 2023-08-16
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|








